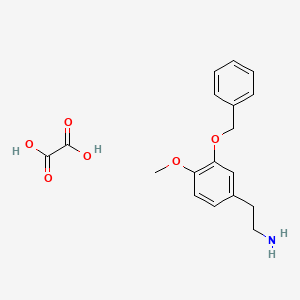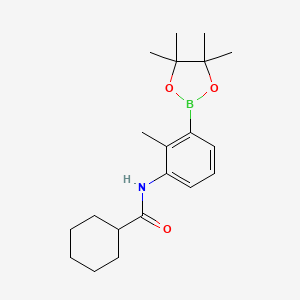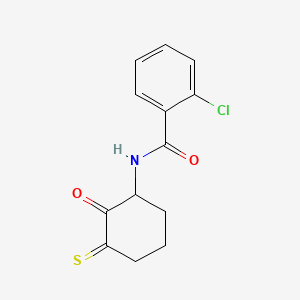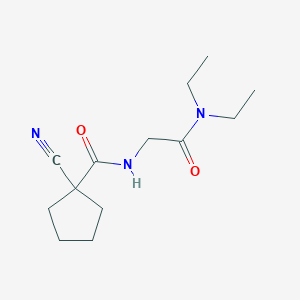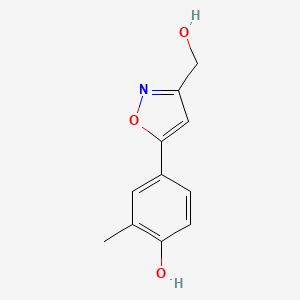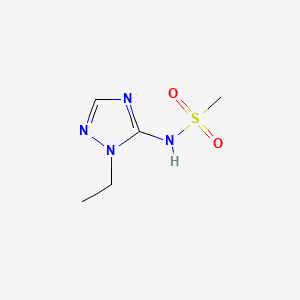
N-(naphthalen-1-yl)-2-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-Naphthyl-2-phenylcyclopropanecarboxamide is an organic compound with the molecular formula C20H17NO. It is known for its unique structure, which includes a naphthyl group, a phenyl group, and a cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-Naphthyl-2-phenylcyclopropanecarboxamide typically involves the reaction of 1-naphthylamine with 2-phenylcyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of N-1-Naphthyl-2-phenylcyclopropanecarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-1-Naphthyl-2-phenylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-1-Naphthyl-2-phenylcyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-1-Naphthyl-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(2-naphthyl)-2-phenylcyclopropanecarboxamide
- N-(4-(2-naphthyl)-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide
- N-(5-cyanopyridin-2-yl)-2-[(3,4-dimethoxyphenyl)oxymethyl]-2-phenylcyclopropanecarboxamide
Uniqueness
N-1-Naphthyl-2-phenylcyclopropanecarboxamide is unique due to its specific combination of a naphthyl group, a phenyl group, and a cyclopropane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C20H17NO |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H17NO/c22-20(18-13-17(18)15-7-2-1-3-8-15)21-19-12-6-10-14-9-4-5-11-16(14)19/h1-12,17-18H,13H2,(H,21,22) |
InChI Key |
ICMJCVZZZLSESN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B14915261.png)
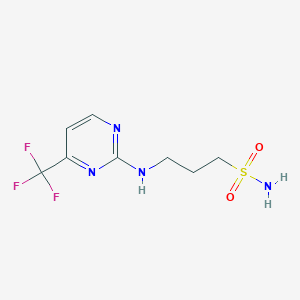
![dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane](/img/structure/B14915268.png)
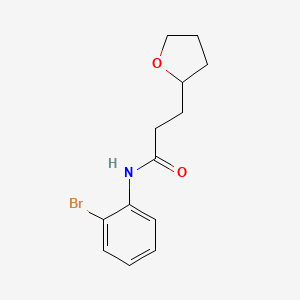
![N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide](/img/structure/B14915302.png)
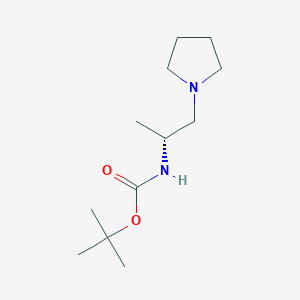
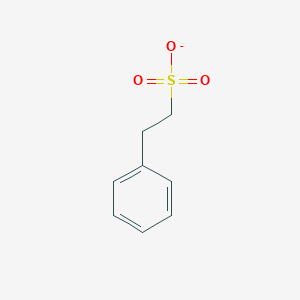
![2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde](/img/structure/B14915316.png)
